FK706

Neutrophil Elastase Enzyme Kinetics Binding Affinity

FK706 delivers Ki=4.2nM HNE inhibition—48-fold tighter than Sivelestat. Slow-binding kinetics enable time-dependent assays. Mouse-optimized (IC50=22nM, 3.8x human) for maximal in vivo target engagement at low doses. >4,000-fold selectivity over trypsin, chymotrypsin & cathepsin G ensures clean phenotypic attribution. Validated in elastin degradation (IC50=230nM) and intratracheal emphysema models (ED50=2.4μg/animal). Water-soluble formulation ready.

Molecular Formula C26H32F3N4NaO7
Molecular Weight 592.5 g/mol
Cat. No. B1672744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFK706
SynonymsFK 706
FK706
sodium 2-(4-((1-((2-((3,3,3-trifluoro-1-isopropyl-2-oxopropyl)aminocarbonyl)pyrrolidin-1-yl)carbonyl)-2-methylpropyl)aminocarbonyl)benzoylamino)acetate
Molecular FormulaC26H32F3N4NaO7
Molecular Weight592.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)[O-].[Na+]
InChIInChI=1S/C26H33F3N4O7.Na/c1-13(2)19(21(36)26(27,28)29)31-24(39)17-6-5-11-33(17)25(40)20(14(3)4)32-23(38)16-9-7-15(8-10-16)22(37)30-12-18(34)35;/h7-10,13-14,17,19-20H,5-6,11-12H2,1-4H3,(H,30,37)(H,31,39)(H,32,38)(H,34,35);/q;+1/p-1/t17-,19?,20-;/m0./s1
InChIKeyDNTYCMNNMGACPR-JSAITXCESA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FK706: Potent, Slow-Binding, Water-Soluble Neutrophil Elastase Inhibitor for Pulmonary Inflammation Research


FK706 (C26H32F3N4NaO7) is a synthetic, water-soluble inhibitor of human neutrophil elastase (HNE) developed by Fujisawa Pharmaceutical [1]. It functions as a competitive, slow-binding inhibitor with a Ki of 4.2 nM against human neutrophil elastase and exhibits species-specific inhibition of mouse neutrophil elastase (IC50 = 22 nM) and porcine pancreatic elastase (IC50 = 100 nM) [2]. FK706 was advanced to Phase 2 clinical evaluation for pulmonary emphysema before being discontinued, and remains a valuable tool compound for investigating the role of neutrophil elastase in inflammatory disorders [3].

Why FK706 Cannot Be Substituted with Generic Neutrophil Elastase Inhibitors in Pulmonary Inflammation Models


Neutrophil elastase inhibitors exhibit substantial divergence in binding kinetics, selectivity profiles, and in vivo potency that preclude interchangeable use in experimental models. FK706 differs fundamentally from the clinically approved inhibitor Sivelestat (ONO-5046) in its slow-binding mechanism and binding affinity (Ki = 4.2 nM vs. 200 nM, respectively) [1]. Furthermore, FK706 demonstrates species-specific inhibition that affects translational model selection: its IC50 for mouse neutrophil elastase (22 nM) differs markedly from human (83 nM) and porcine (100 nM) enzymes, whereas Sivelestat shows human-to-mouse IC50 ratios of approximately 3.5-fold [2]. FK706 also exhibits functional activity beyond direct enzyme inhibition, attenuating chemokine release from human lung fibroblasts—an activity not uniformly shared across the serine protease inhibitor class [3]. These mechanistic and pharmacokinetic distinctions mean that substitution with another HNE inhibitor will yield non-comparable experimental outcomes.

FK706: Quantitative Evidence of Differentiation from Comparators for Scientific Procurement


Ki Comparison: FK706 Exhibits ~48-Fold Tighter Binding Than Sivelestat for Human Neutrophil Elastase

FK706 inhibits human neutrophil elastase via a slow-binding, competitive mechanism with a Ki of 4.2 nM [1]. In contrast, the clinically approved comparator Sivelestat (ONO-5046) exhibits a Ki of 200 nM against the same enzyme [2]. This represents a 47.6-fold greater binding affinity for FK706. Notably, the IC50 values differ less dramatically (FK706: 83 nM vs. Sivelestat: 44 nM), underscoring that the slow-binding kinetics—not merely equilibrium potency—define FK706's mechanistic profile.

Neutrophil Elastase Enzyme Kinetics Binding Affinity

Species-Specific Potency: FK706 IC50 for Mouse Neutrophil Elastase Is 3.8-Fold Lower Than for Human Enzyme

FK706 exhibits non-uniform inhibition across species, a critical consideration for selecting in vivo models. Against mouse neutrophil elastase, FK706 demonstrates an IC50 of 22 nM, which is 3.8-fold more potent than its IC50 for human neutrophil elastase (83 nM) and 4.5-fold more potent than its IC50 for porcine pancreatic elastase (100 nM) [1]. This contrasts with Sivelestat, which displays the opposite species preference: Sivelestat's IC50 for mouse neutrophil elastase (~150 nM) is approximately 3.5-fold higher (less potent) than for human enzyme (44 nM) [2].

Species Specificity Translational Pharmacology Murine Models

Selectivity Profile: FK706 Exhibits >4,000-Fold Selectivity for Neutrophil Elastase Over Related Serine Proteases

FK706 demonstrates high selectivity for elastase-type proteases relative to other serine proteases. The IC50 for human pancreatic α-chymotrypsin, human pancreatic trypsin, and human leukocyte cathepsin G exceeds 340 μM [1]. This represents a >4,000-fold selectivity margin relative to human neutrophil elastase (IC50 = 83 nM). In contrast, endogenous antiprotease alpha-1-antitrypsin (AAT) broadly inhibits multiple serine proteases including trypsin and chymotrypsin [2].

Selectivity Off-Target Activity Serine Protease

Natural Substrate Inhibition: FK706 Inhibits Elastin Degradation with IC50 = 230 nM

Beyond synthetic substrate assays, FK706 inhibits the hydrolysis of bovine neck ligament elastin (2 mg/mL) by human neutrophil elastase (4 μg/mL) with an IC50 of 230 nM [1]. This demonstrates that FK706 retains functional inhibitory activity against the physiological extracellular matrix substrate implicated in pulmonary emphysema pathology. Comparative natural substrate inhibition data for Sivelestat under identical conditions is not available in the primary literature.

Elastin Degradation Natural Substrate Pulmonary Emphysema

In Vivo Lung Protection: Intratracheal FK706 Protects Against HNE-Induced Hemorrhage with ED50 = 2.4 μg/Animal

In an animal model of human neutrophil elastase-induced lung hemorrhage, intratracheal administration of FK706 protected animals with an ED50 of 2.4 μg/animal [1]. By intravenous administration, the ED50 was 36.5 mg/kg. In a separate mouse model of HNE-induced paw edema, subcutaneous FK706 (100 mg/kg) produced 47% inhibition of edema formation [1]. Comparative in vivo ED50 data for Sivelestat or other synthetic HNE inhibitors in identical lung hemorrhage models are not available in the peer-reviewed literature, though Sivelestat has been evaluated clinically for acute lung injury.

In Vivo Efficacy Lung Hemorrhage Pulmonary Delivery

Smoking Status Alters Inhaled FK706 Absorption: Smokers Show Accelerated Plasma Clearance

In a clinical pharmacokinetic study comparing six healthy nonsmokers and six smokers following inhalation of 50-400 mg FK706, smokers exhibited accelerated absorption and lower plasma concentrations of the SSS diastereomer form of FK706 relative to nonsmokers [1]. This smoking-related pharmacokinetic alteration is a documented property of inhaled FK706 that may not be shared across the HNE inhibitor class. Comparative inhaled pharmacokinetic data for Sivelestat in smokers versus nonsmokers is not available, as Sivelestat is administered intravenously in clinical settings.

Inhalation Pharmacokinetics Smoking Effect Clinical Pharmacology

FK706: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Mechanistic Studies Requiring Tight-Binding Kinetics and Slow Dissociation from HNE

For investigations where prolonged target residence time and tight enzyme binding are required—such as washout experiments, competitive displacement assays, or studies of enzyme-inhibitor complex stability—FK706 (Ki = 4.2 nM) provides a 48-fold binding advantage over Sivelestat (Ki = 200 nM) [1]. The slow-binding mechanism enables characterization of time-dependent inhibition kinetics that are not observable with rapidly reversible inhibitors [2].

Murine Models of Neutrophil-Driven Pulmonary or Systemic Inflammation

FK706 is the preferred HNE inhibitor for mouse models due to its 3.8-fold higher potency against mouse neutrophil elastase (IC50 = 22 nM) compared to human enzyme [1]. This contrasts with Sivelestat, which exhibits reduced murine potency relative to human [2]. Researchers employing murine elastase-induced lung hemorrhage, paw edema, or smoke-induced inflammation models will achieve maximal target engagement with FK706 at lower doses [3].

Selective Pharmacological Probing of HNE in Complex Protease Environments

In cellular or tissue systems containing multiple serine proteases (e.g., inflamed lung tissue, neutrophil-rich exudates), FK706's >4,000-fold selectivity margin over trypsin, chymotrypsin, and cathepsin G enables clean attribution of observed effects to HNE inhibition alone [1]. This selectivity profile is essential for pathway deconvolution studies and for avoiding confounding results from off-target serine protease inhibition that may occur with broader-spectrum inhibitors like alpha-1-antitrypsin [2].

Inhaled or Intratracheal Pulmonary Delivery Studies Targeting Elastin Degradation

FK706's confirmed inhibition of natural elastin substrate degradation (IC50 = 230 nM) combined with potent local pulmonary efficacy (intratracheal ED50 = 2.4 μg/animal) supports its use in disease models of pulmonary emphysema and elastase-mediated tissue destruction [1]. The water solubility of FK706 facilitates formulation for inhalation or intratracheal administration [2]. Studies co-modeling smoke exposure should account for the documented accelerated absorption in smokers [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for FK706

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.